molecular formula C14H23BrOSi B8623759 (4-Bromo-3,5-dimethylphenoxy)(tert-butyl)dimethylsilane

(4-Bromo-3,5-dimethylphenoxy)(tert-butyl)dimethylsilane

Cat. No.: B8623759
M. Wt: 315.32 g/mol
InChI Key: BGLRSAFUFMZWIL-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-dimethylphenoxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C14H23BrOSi and its molecular weight is 315.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H23BrOSi

Molecular Weight

315.32 g/mol

IUPAC Name

(4-bromo-3,5-dimethylphenoxy)-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H23BrOSi/c1-10-8-12(9-11(2)13(10)15)16-17(6,7)14(3,4)5/h8-9H,1-7H3

InChI Key

BGLRSAFUFMZWIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-3,5-dimethylphenol (3.5 g), 4-(dimethylamino)pyridine (212 mg) and triethylamine (2.7 mL) are stirred in dichloromethane (25 mL) at 0° C., then tert-butyldimethylchlorosilane (19 mL) is added dropwise. The reaction mixture is warmed to ambient temperature and stirred overnight. The reaction mixture is diluted with dichloromethane, washed with aqueous HCl (1 M, 25 mL) and then with saturated aqueous NaHCO3 (25 mL). The organic phase is dried (MgSO4) and concentrated to give the title compound. Yield: 5.4 g
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
212 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-3,5-dimethylphenol (25.4 g, 126.2 mmol) and imidazole (9.5 g, 138.9 mmol) in N,N-dimethylformamide (300 mL) was added tert-butyldimethylchlorosilane (20.9 g, 138.9 mmol) under stirring at 0° C., and the mixture was stirred at room temperature for 5 hr. The reaction mixture was diluted with ethyl acetate, washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-hexane/ethyl acetate=10/1) to give the title compound (38.7 g, yield 97%) as a colorless oil.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-3,5-dimethylphenol (2.1 g, 10 mmol) and imidazole (1.50 g, 22 mmol) in DMF (15 mL) was cooled to 0° C. then TBDMSCl (1.66 g, 11 mmol) was added. After the addition, the solution was warmed up to ambient temperature and was stirred for 10 min. The solution was recooled to 0° C. and the reaction was quenched with water. The aqueous layer was extracted with Et2O and the organic layer was washed with water, brine, dried with MgSO4 and filtered. The solvent was removed under reduced pressure and the residue was purified by flash chromatography using heptane/EtOAc (10:1) to give (4-bromo-3,5-dimethylphenoxy)-tert-butyl-dimethylsilane as a pale yellow solid.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two

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